

Whitepaper: The Environmental Fate and Degradation of Carbosulfan

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Compound Focus: Carbosulfan

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Abstract Carbosulfan, a broad-spectrum N-methylcarbamate insecticide, is a pro-insecticide that undergoes rapid metabolic activation to its more toxic counterpart, carbofuran. Its environmental persistence and transformation pathways are critical for understanding ecological risk. This whitepaper synthesizes current data on the physicochemical properties, environmental distribution, and biotic/abiotic degradation pathways of **carbosulfan**. It provides standardized quantitative data tables and detailed experimental protocols for key assays, serving as a technical reference for environmental scientists and toxicologists.

Physicochemical Properties & Environmental Partitioning

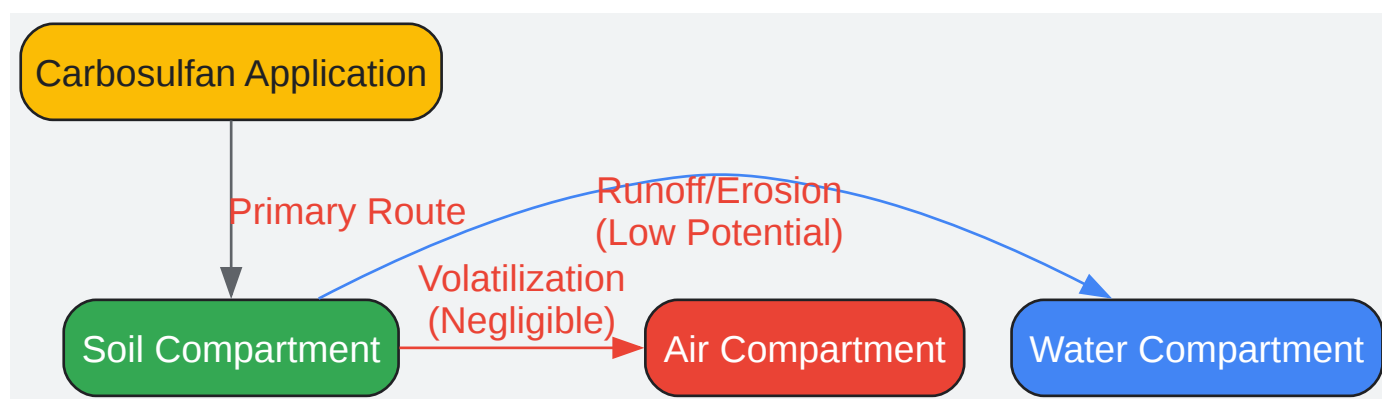
The behavior of **carbosulfan** in the environment is governed by its intrinsic physicochemical properties. The following table summarizes key parameters that influence its fate.

Table 1: Physicochemical Properties of Carbosulfan

Property	Value	Significance & Conditions
Molecular Formula	C ₂₀ H ₃₂ N ₂ O ₃ S	-

Property	Value	Significance & Conditions
Molecular Weight	380.55 g/mol	-
Water Solubility	0.03 - 0.04 mg/L	Very low solubility; indicates high potential for sorption to soil organic matter.
Log P _{ow} (Octanol-Water Partition Coefficient)	5.4 - 6.2 (approx.)	Highly lipophilic; high potential for bioaccumulation in aquatic organisms.
Vapor Pressure	~ 0.048 mPa (25°C)	Very low volatility; minimal loss to the atmosphere via volatilization.
Henry's Law Constant	~ 3.8 x 10 ⁻⁴ Pa·m ³ /mol	Suggests volatilization from water bodies is not a significant dissipation pathway.
Soil Adsorption Coefficient (K _{oc})	1,000 - 5,000 mL/g	High to very high adsorption potential; mobility in soil is very low.

The interplay of these properties determines the primary environmental compartments where **carbosulfan** will reside. The following diagram illustrates its partitioning logic.



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Diagram: Environmental partitioning logic of **carbosulfan** post-application.

Degradation Pathways & Metabolites

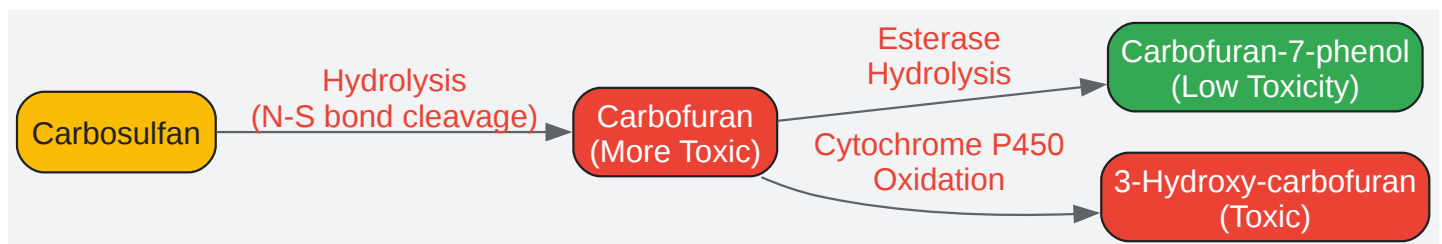
Carbosulfan degrades through both abiotic (hydrolysis, photolysis) and biotic (microbial, enzymatic) pathways. A central feature is its rapid conversion to carbofuran.

2.1 Primary Biotic Degradation Pathway In soil and biological systems, **carbosulfan** is rapidly metabolized via hydrolysis of the N-S bond.

Table 2: Primary Metabolites of Carbosulfan

Metabolite	Structure Relationship	Toxicity & Significance
Carbofuran	Formed by hydrolytic cleavage of the N-S bond.	Highly toxic acetylcholinesterase inhibitor; primary toxicant.
Carbofuran-7-phenol	Hydrolysis of the carbamate ester of carbofuran.	Major degradation product; significantly lower toxicity.
3-Hydroxy-carbofuran	Hydroxylation of the aromatic ring of carbofuran.	Oxidative metabolite; retains anticholinesterase activity.

The metabolic activation and subsequent degradation pathway is as follows:



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*Diagram: Primary metabolic pathway of **carbosulfan** to key metabolites.*

Experimental Protocols for Fate and Degradation Studies

3.1 Protocol for Aerobic Soil Metabolism Study (OECD 307)

Objective: To determine the rate of degradation and identify major metabolites of **carbosulfan** under aerobic conditions in soil.

Materials:

- **Test Substance:** ^{14}C -radiolabeled **carbosulfan** (ring-labeled).
- **Soil:** Three representative soils (e.g., varying in pH, clay, and organic carbon content).
- **Apparatus:** Biometer flasks or similar closed systems with CO_2 traps (e.g., NaOH solution).

Methodology:

- **Soil Preparation:** Sieve soil (<2 mm) and adjust to 40-60% of its maximum water-holding capacity. Pre-incubate for a week at $20^\circ\text{C} \pm 2^\circ\text{C}$.
- **Application:** Apply the ^{14}C -**carbosulfan** (e.g., 10 mg/kg soil) in a small volume of a suitable organic solvent (e.g., acetone) evenly to a portion of the soil. Mix this with the bulk of the soil to ensure homogeneous distribution.
- **Incubation:** Transfer soil (e.g., 100 g dry weight equivalent) to biometer flasks. Seal and incubate in the dark at $20^\circ\text{C} \pm 2^\circ\text{C}$.
- **Sampling & Analysis:**
 - **CO_2 Trapping:** Analyze the CO_2 trap (NaOH) at regular intervals by liquid scintillation counting (LSC) to measure $^{14}\text{CO}_2$ evolution.
 - **Soil Extraction:** Sacrifice replicate flasks at time zero, 1, 3, 7, 14, 30, 60, and 90 days.
 - Extract soil with an appropriate solvent (e.g., acetonitrile:water, 9:1 v/v) via shaking and/or sonication.
 - **Analysis:** Quantify parent compound and metabolites in the extract using HPLC with UV/FLD detection and radio-HPLC for ^{14}C mass balance. Identify metabolites via HPLC-MS/MS.
- **Data Analysis:** Model the degradation data to calculate the half-life (DT_{50}) using a first-order kinetics model: $C_t = C_0 * e^{(-kt)}$, where $\text{DT}_{50} = \ln(2)/k$.

3.2 Protocol for Aqueous Photolysis Study (OECD 316)

Objective: To determine the rate and pathway of **carbosulfan** degradation by simulated sunlight.

Materials:

- **Test Substance:** **Carbosulfan** and ^{14}C -labeled **carbosulfan**.
- **Apparatus:** Solar simulator (Xenon arc lamp with appropriate filters to match sunlight), quartz reaction vessels, cooling system, actinometer.

Methodology:

- **Solution Preparation:** Prepare an aqueous solution of **carbosulfan** in buffered pure water (pH 5, 7, 9) at a concentration below its water solubility.
- **Irradiation:** Place the solution in quartz vessels and expose to the solar simulator. Maintain a constant temperature (e.g., 25°C). Include dark controls (wrapped in foil) for each pH.
- **Sampling:** Withdraw aliquots at regular time intervals (e.g., 0, 1, 3, 6, 12, 24 hours).
- **Analysis:** Analyze samples by HPLC-UV/MS to quantify the disappearance of **carbosulfan** and formation of photoproducts. Use the actinometer to quantify photon flux.
- **Data Analysis:** Calculate the direct photolysis half-life.

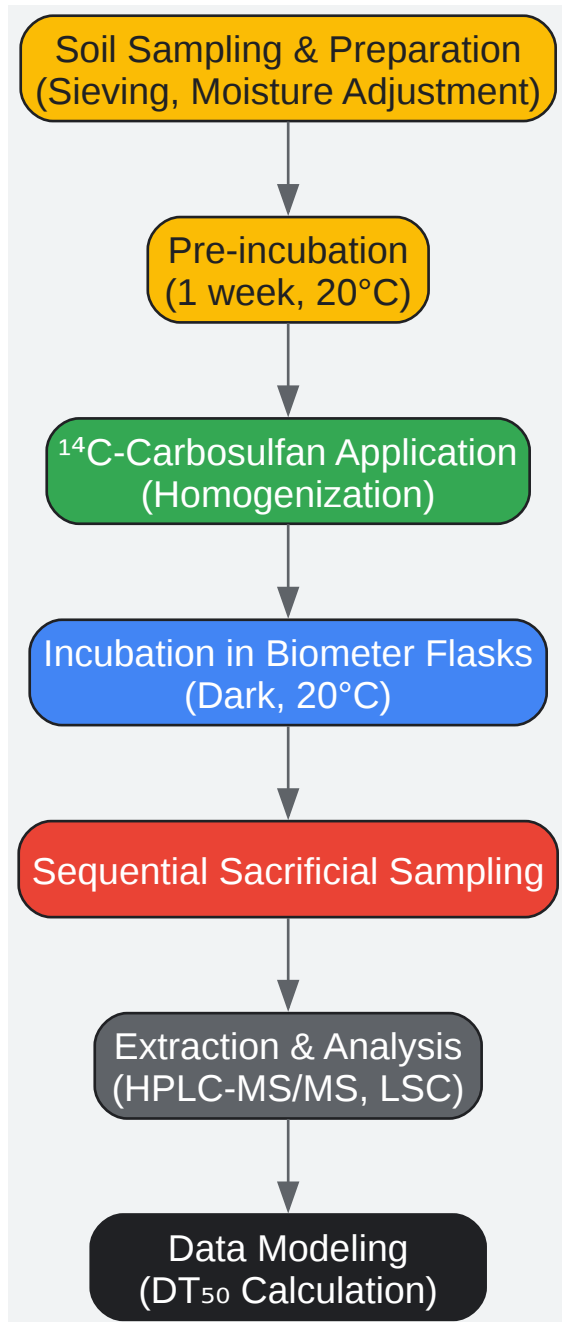
Quantitative Degradation Data

The following table compiles degradation half-lives (DT₅₀) for **carbosulfan** and its primary metabolite, carbofuran, under various conditions.

Table 3: Environmental Degradation Half-Lives (DT₅₀)

Compound	Matrix/Condition	Typical DT ₅₀ (Range)	Key Influencing Factors
Carbosulfan	Soil, Aerobic	1 - 7 days	Rapid conversion to carbofuran. Faster in soils with high microbial activity and moisture.
Carbosulfan	Water, Hydrolysis (pH 7, 25°C)	5 - 20 days	Highly pH-dependent; faster under acidic and alkaline conditions vs. neutral.
Carbosulfan	Water, Photolysis	10 - 50 days	Dependent on light intensity, water turbidity, and depth.
Carbofuran	Soil, Aerobic	30 - 120 days	Soil type, pH, and microbial community structure. Longer persistence in dry, sterile conditions.
Carbofuran	Water, Hydrolysis (pH 7, 25°C)	100 - 300 days	Stable at neutral pH; rapid hydrolysis at high pH (>9).

The experimental workflow for determining these parameters in soil is summarized below.



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Diagram: Aerobic soil degradation study workflow (OECD 307).

Conclusion and Environmental Impact Summary

Carbosulfan exhibits a dualistic environmental fate. The parent compound is not persistent but acts as a transient reservoir for its more stable and significantly more toxic metabolite, **carbofuran**. Its high K_{oc} limits leaching, making runoff and erosion of soil particles the primary routes for contamination of surface waters. The prolonged persistence of carbofuran in soil and water represents the most significant long-term ecotoxicological risk, particularly to non-target invertebrates and birds. Ongoing research focuses on bioremediation strategies using carbofuran-degrading microbial consortia to mitigate this persistence.

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